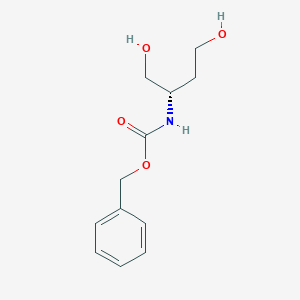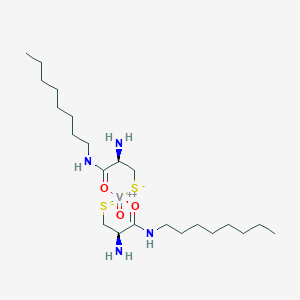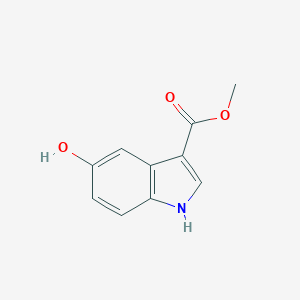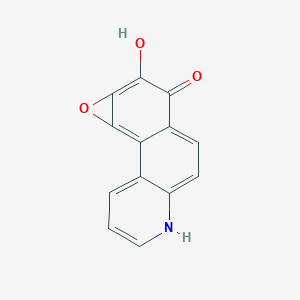
syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide, also known as BQDE, is a polycyclic aromatic hydrocarbon that has been the subject of scientific research due to its potential applications in cancer treatment. BQDE is a potent DNA-damaging agent that can cause mutations and induce cell death.
Mécanisme D'action
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide exerts its cytotoxic effects through the formation of DNA adducts, which are covalent bonds between syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide and DNA. These adducts can cause mutations and DNA damage, which can lead to cell death. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has also been shown to inhibit topoisomerase II, an enzyme that is necessary for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been shown to induce oxidative stress and inflammation in cells. It can also cause DNA damage and mutations, which can lead to cancer. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been shown to have a greater cytotoxic effect on cancer cells compared to normal cells, indicating its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide in lab experiments is its potency as a DNA-damaging agent. This allows for the study of DNA damage and repair mechanisms. However, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can also be toxic to normal cells, making it important to use appropriate safety measures and experimental conditions. Additionally, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
Future research on syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies could investigate the mechanism of syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide-induced apoptosis and DNA damage. The development of more efficient synthesis methods and purification techniques could also expand the availability of syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide for research.
Méthodes De Synthèse
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can be synthesized through the oxidation of benzo(f)quinoline-7,8-diol using potassium permanganate. The resulting epoxide is then purified through chromatography. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can also be synthesized through other methods such as the use of m-chloroperbenzoic acid.
Applications De Recherche Scientifique
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been studied for its potential use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Propriétés
Numéro CAS |
119239-63-3 |
|---|---|
Nom du produit |
syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide |
Formule moléculaire |
C13H7NO3 |
Poids moléculaire |
225.2 g/mol |
Nom IUPAC |
12-hydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one |
InChI |
InChI=1S/C13H7NO3/c15-10-7-3-4-8-6(2-1-5-14-8)9(7)12-13(17-12)11(10)16/h1-5,14,16H |
Clé InChI |
RQDCJPROBTVIJS-UHFFFAOYSA-N |
SMILES |
C1=CNC2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1 |
SMILES canonique |
C1=CNC2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1 |
Synonymes |
syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



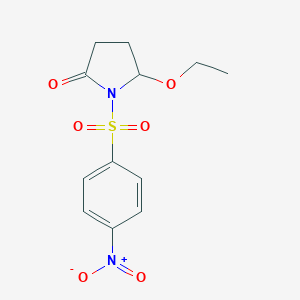
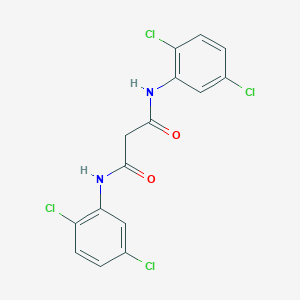
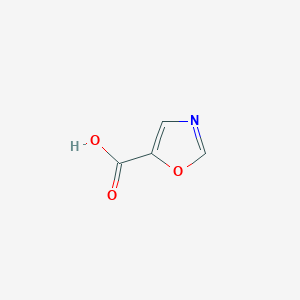
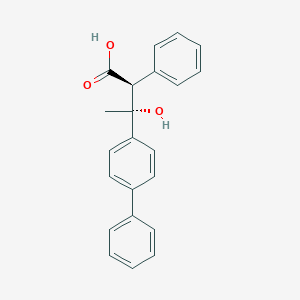
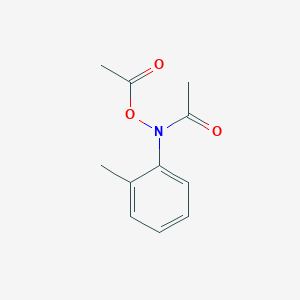
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
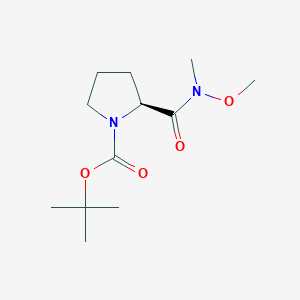
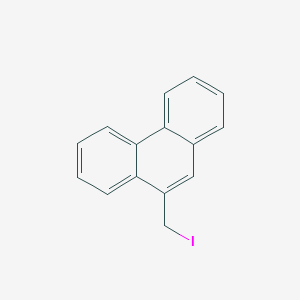
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)
